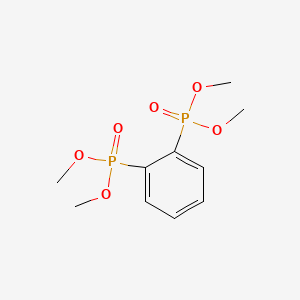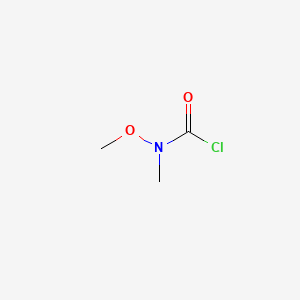
Trifluoromethylphosphonic Acid
Descripción general
Descripción
Trifluoromethylphosphonic acid is an organophosphorus compound with the chemical formula CHF3O3P . It contains a trifluoromethyl group (-CF3) and a phosphonic acid group (-PO3H2) in its structure. TFMPA has been used in various applications, including the production of acrylics, cationic polymerization, and membrane systems .
Synthesis Analysis
TFMPA can be synthesized through various methods, including free radical polymerization using heptadecafluorodecyl methacrylate (HDFDMA) and (dimethoxyphosphoryl) methyl methacrylate (DMPMM) monomers. These copolymers have potential applications as anti-corrosion coatings .Molecular Structure Analysis
TFMPA has the following molecular structure: . It consists of a trifluoromethyl group attached to a phosphonic acid moiety.Chemical Reactions Analysis
TFMPA inhibits osteoclastic bone resorption via a unique mechanism. It attaches to hydroxyapatite binding sites on bony surfaces, impairing osteoclasts’ ability to form the ruffled border and produce protons necessary for bone resorption. It also reduces osteoclast activity by affecting osteoclast progenitor development and promoting apoptosis .Aplicaciones Científicas De Investigación
Polymer Synthesis
Trifluoromethylphosphonic Acid is utilized as a polarizer in the synthesis of polymers. It helps create polymers with hydroxy, carboxylic , and other polar groups, which are essential for developing materials with specific properties like increased durability or chemical resistance .
Acrylic Production
In the realm of acrylics, this acid plays a significant role in the production process. Its inclusion in the production line can lead to acrylics with improved qualities, such as enhanced strength and thermal stability .
Cationic Polymerization
This compound is instrumental in cationic polymerization, a type of chain-growth polymerization where a cationic initiator transfers charge to a monomer which then becomes reactive. This method is used for synthesizing high-performance polymers .
Membrane Systems
Trifluoromethylphosphonic Acid is also applied in the development of membrane systems. These systems are crucial for various separation processes, including water purification and gas separation .
Medical Research
In medical research, Trifluoromethylphosphonic Acid has been investigated as a potential drug candidate. It shows promise in the treatment of neurological disorders, including Alzheimer’s disease, due to its ability to cross the blood-brain barrier and interact with neural tissue.
Safety And Hazards
Direcciones Futuras
Research on TFMPA continues, exploring its applications in anti-corrosion coatings, surface modification, and other fields. Further studies may reveal additional properties and potential uses.
Propiedades
IUPAC Name |
trifluoromethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F3O3P/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAAVVLEUZQVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375342 | |
| Record name | Trifluoromethylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.994 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethylphosphonic Acid | |
CAS RN |
374-09-4 | |
| Record name | P-(Trifluoromethyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)






